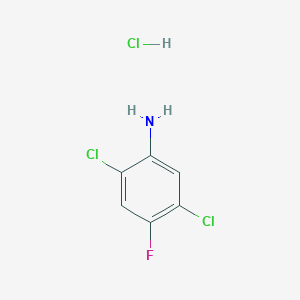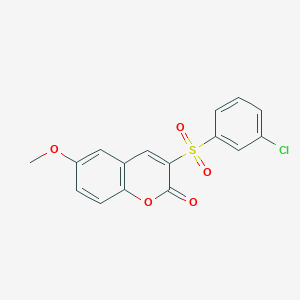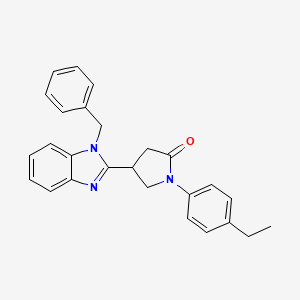![molecular formula C13H13N5 B2393381 1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine CAS No. 1052554-89-8](/img/structure/B2393381.png)
1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine” is a compound that falls under the category of pyrazole compounds . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are simple doubly unsaturated five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
Platinum-group metal complexes play a crucial role in modern photovoltaic devices. While iridium (III) complexes are more commonly studied, platinum (II) complexes offer unique opportunities. Cyclometalated Pt (II) complexes, especially those with bidentate ligands, exhibit efficient organic light-emitting properties. The electronic configuration of these complexes significantly influences their photophysical behavior .
TRPV1 Antagonists
Researchers have discovered that 1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine acts as an effective and thermally neutral TRPV1 (transient receptor potential vanilloid 1) antagonist. This finding opens up possibilities for developing novel pain management strategies .
Antimicrobial Agents
The compound’s structure suggests potential antimicrobial activity. Further studies could explore its effectiveness against specific pathogens, making it a promising candidate for drug development .
Cytotoxic Agents
Derivatives of this compound, such as (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione, have been designed and synthesized. These derivatives may exhibit cytotoxic properties, making them relevant for cancer research .
Green Fluorescent Materials
The synthesized complex of 1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine exhibits green fluorescence with a maximum at 514 nm. This property could find applications in optoelectronic devices and sensors .
Fine-Tuning Electronic Properties
By varying the coordinating ligands, researchers can fine-tune the electronic and photophysical parameters of Pt (II) complexes. Understanding the interplay between different ligands and the Pt (II) core is essential for optimizing their properties .
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, such as muscarinic receptors and nitric oxide synthase . These targets play crucial roles in various physiological processes, including cardiovascular function .
Biochemical Pathways
For example, if the compound interacts with muscarinic receptors, it could potentially affect cholinergic-nitric oxide signaling .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they can be administered intravenously and intracerebroventricularly . These administration routes could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been shown to produce sympathoinhibitory, hypotensive, and antihypertensive effects . These effects suggest that the compound could potentially modulate cardiovascular function.
Eigenschaften
IUPAC Name |
2-[(1-phenylpyrazol-4-yl)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c14-13-6-7-15-18(13)10-11-8-16-17(9-11)12-4-2-1-3-5-12/h1-9H,10,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYBFRKEXZXWEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CN3C(=CC=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2393299.png)
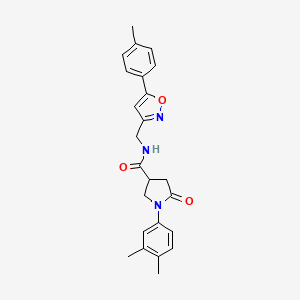
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(quinoline-8-sulfonyl)-1,4'-bipiperidine](/img/structure/B2393302.png)
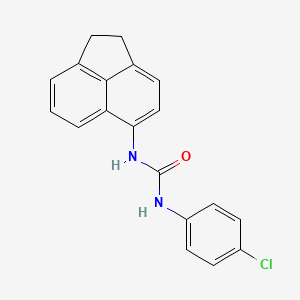
![2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile](/img/structure/B2393306.png)
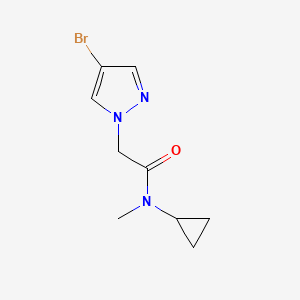
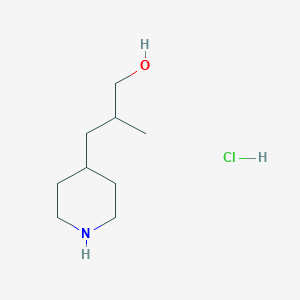
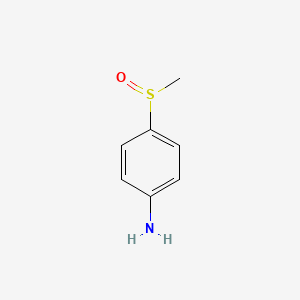
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B2393311.png)
![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-(2,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B2393314.png)

